7-Fluoro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Chemical Structure & Properties The compound 7-fluoro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS: 886139-44-2, C₁₉H₁₀FN₃O₃S) features a fused chromenopyrrole-dione core substituted with fluorine at position 7, a pyridin-2-yl group at position 1, and a thiazol-2-yl moiety at position 2 . The pyridine and thiazole rings contribute to π-π stacking and hydrogen-bonding interactions, critical for biological targeting .
Synthesis Synthetic routes for this class of compounds typically involve multicomponent reactions of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The fluorine substituent is introduced during the initial synthesis steps, while the pyridine and thiazole groups are incorporated via aldehyde and amine reactants, respectively .
Properties
IUPAC Name |
7-fluoro-1-pyridin-2-yl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10FN3O3S/c20-10-4-5-13-11(9-10)16(24)14-15(12-3-1-2-6-21-12)23(18(25)17(14)26-13)19-22-7-8-27-19/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMCTMLENZQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-Fluoro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of This compound can be described as follows:
- Molecular Formula : C16H12FN3OS
- Molecular Weight : 319.35 g/mol
- Key Functional Groups : Fluorine atom, pyridine ring, thiazole ring, and chromeno-pyrrole core.
Synthesis
Recent studies have focused on the synthesis of various derivatives of this compound to explore structure-activity relationships (SAR) that enhance its biological efficacy. The synthetic routes often involve reactions such as cyclization, condensation, and functional group modifications.
Antimicrobial Activity
Research has shown that derivatives of the chromeno-pyrrole core exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : Compounds similar to This compound have demonstrated inhibitory effects against Mycobacterium tuberculosis. The IC50 values for related compounds indicate promising activity with some derivatives showing better efficacy than standard treatments like isoniazid (INH) .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrrole-based compounds:
- Cell Proliferation Inhibition : Compounds in this class have been reported to inhibit various protein kinases involved in cancer cell proliferation. Specifically, inhibitors targeting CDK4 and CDK6 have shown effectiveness in halting the cell cycle progression in cancer cells .
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 7-Fluoro Compound | CDK4/CDK6 | 25 |
| Control (Standard) | CDK4/CDK6 | 30 |
Antioxidant Activity
The compound exhibits antioxidant properties that can mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
The biological activities of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific kinases involved in cell signaling pathways critical for tumor growth.
- Binding Affinity : Molecular docking studies reveal that this compound binds effectively to target proteins with favorable binding energies, suggesting a strong interaction at the active sites .
- Cell Cycle Arrest : By inhibiting key kinases like CDK4/6, the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
Recent case studies illustrate the effectiveness of this compound in various biological contexts:
- In Vitro Studies on Cancer Cell Lines : A study conducted on human colon cancer cell lines showed that treatment with derivatives resulted in a significant decrease in cell viability with an IC50 value of approximately 20 nM .
- Animal Models for Antitubercular Activity : In vivo studies using murine models demonstrated that certain derivatives had a therapeutic index greater than 134 when tested against Plasmodium falciparum, indicating low toxicity and high efficacy .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their substituent variations:
Key Observations :
- Halogen Substitution : Fluorine (F) at position 7 improves metabolic stability and bioavailability compared to chlorine (Cl) in the 7-chloro analogue .
- Aromatic vs. Aliphatic Substituents : Pyridin-2-yl (electron-deficient) at R1 enhances solubility and target binding compared to bulky 4-isopropylphenyl groups (lipophilic) .
Research Implications
- Drug Discovery : The pyridin-2-yl and thiazol-2-yl groups in the target compound make it a candidate for kinase inhibition or antimicrobial studies, leveraging its heterocyclic diversity .
- Structure-Activity Relationships (SAR) :
- Fluorine’s electronegativity improves membrane permeability versus chloro analogues.
- Thiazole rings enhance binding to enzymes with cysteine or histidine residues (e.g., proteases) .
Q & A
Q. What synthetic strategies are commonly employed to construct the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core?
The core structure can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. This method allows for the introduction of diverse substituents at the 1- and 2-positions under mild conditions. For example, pyridin-2-yl and thiazol-2-yl groups can be incorporated by selecting appropriate aldehydes and amines .
Q. How is the fluorine atom introduced at the 7-position of the chromene ring?
Fluorination at the 7-position is typically achieved using pre-fluorinated starting materials. For instance, fluorinated intermediates (e.g., fluorinated aryl aldehydes) can be integrated during the multicomponent synthesis. Alternatively, post-synthetic fluorination via electrophilic substitution may be explored, though this requires careful optimization to avoid side reactions .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
Structural validation relies on a combination of techniques:
- 1H/13C NMR to assign proton and carbon environments, particularly for distinguishing diastereotopic hydrogens in the dihydrochromeno-pyrrole system.
- HRMS (ESI) for precise molecular weight confirmation (e.g., mass accuracy within ±0.5 ppm).
- IR spectroscopy to identify functional groups like carbonyls (C=O stretching at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can substituent diversity at the 1- and 2-positions be systematically explored?
Substituent variation is achieved by modifying the aryl aldehyde and primary amine inputs in the multicomponent reaction. For example:
- Pyridin-2-yl groups are introduced using pyridine-2-carboxaldehyde.
- Thiazol-2-yl groups require thiazole-containing amines or post-synthetic heterocyclization (e.g., chloroacylation followed by reaction with thioamides) .
Q. What reaction conditions optimize yields for this compound’s synthesis?
Key parameters include:
Q. How is the thiazol-2-yl group introduced into the structure?
The thiazole ring is added via a three-step sequence:
- Chloroacylation of intermediates using chloroacetonitrile.
- Heterocyclization with thioureas or thioamides under basic conditions.
- Purification via column chromatography to isolate the thiazole-containing product .
Q. What approaches are used to evaluate the compound’s potential biological activity?
Libraries of dihydrochromeno-pyrrole-diones (223 examples) are screened in high-throughput assays targeting kinases, GPCRs, or microbial growth. Activity cliffs are analyzed using SAR studies, focusing on substituent effects at the pyridin-2-yl and thiazol-2-yl positions .
Q. How are substituent compatibility issues resolved during synthesis?
Substituent incompatibilities (e.g., steric hindrance or electronic deactivation) are addressed by:
- Screening alternative reagents (e.g., bulkier amines for steric relief).
- Adjusting reaction time and temperature to favor kinetic control.
- Employing protective groups for sensitive functional moieties .
Q. How should contradictory spectral data (e.g., NMR vs. HRMS) be analyzed?
Contradictions are resolved by:
- 2D NMR (COSY, HSQC) to confirm connectivity and rule out tautomerism.
- Isotopic labeling to trace unexpected mass fragments.
- X-ray crystallography for unambiguous structural assignment (if crystals are obtainable) .
Q. What challenges arise when scaling up synthesis, and how are they mitigated?
Scaling issues include reduced yields due to inefficient mixing or exothermicity. Solutions involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
